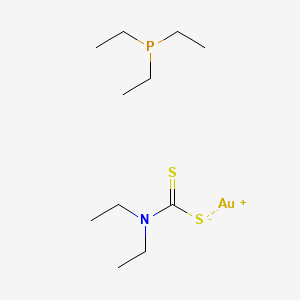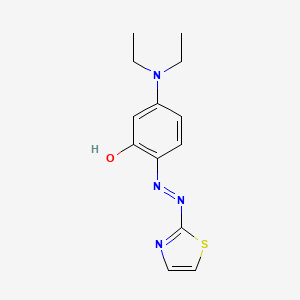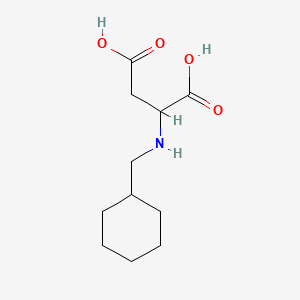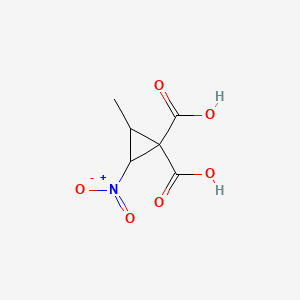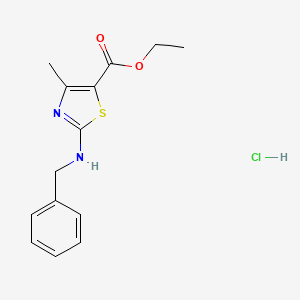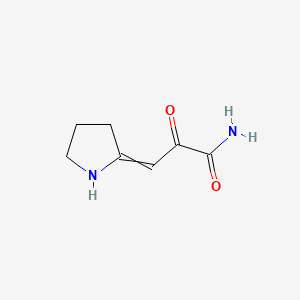
2-Oxo-3-pyrrolidin-2-ylidenepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3-pyrrolidin-2-ylidenepropanamide is a compound produced by the bacterium Streptomyces sp. It is structurally related to pyracrimycin A, which is known for its antibiotic properties. this compound itself is biologically inactive .
Preparation Methods
The preparation of 2-Oxo-3-pyrrolidin-2-ylidenepropanamide involves the isolation of Streptomyces sp. NBC 00162. The bacterium is cultured in a medium containing yeast extract, and the compound is extracted using various chromatographic techniques
Chemical Reactions Analysis
2-Oxo-3-pyrrolidin-2-ylidenepropanamide undergoes several types of chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Oxo-3-pyrrolidin-2-ylidenepropanamide has limited direct applications due to its lack of biological activity. it serves as a valuable reference compound in the study of its more active counterpart, Pyracrimycin A. Research on this compound helps in understanding the biosynthetic pathways and gene clusters involved in the production of these compounds .
Mechanism of Action
Since 2-Oxo-3-pyrrolidin-2-ylidenepropanamide is biologically inactive, it does not have a well-defined mechanism of action. Its inactive nature makes it a useful control in experiments designed to study the effects of Pyracrimycin A and other related compounds .
Comparison with Similar Compounds
2-Oxo-3-pyrrolidin-2-ylidenepropanamide is structurally similar to Pyracrimycin A, which is an antibiotic. Other similar compounds include brabantamide A, which shares a similar biosynthetic gene cluster. The uniqueness of this compound lies in its inactivity, which contrasts with the biological activity of its counterparts .
Properties
CAS No. |
12688-72-1 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.169 |
IUPAC Name |
2-oxo-3-pyrrolidin-2-ylidenepropanamide |
InChI |
InChI=1S/C7H10N2O2/c8-7(11)6(10)4-5-2-1-3-9-5/h4,9H,1-3H2,(H2,8,11) |
InChI Key |
YISFRZQPIPQCTR-UHFFFAOYSA-N |
SMILES |
C1CC(=CC(=O)C(=O)N)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


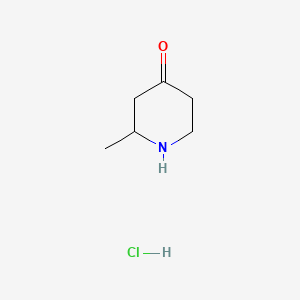
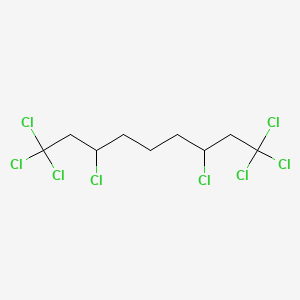


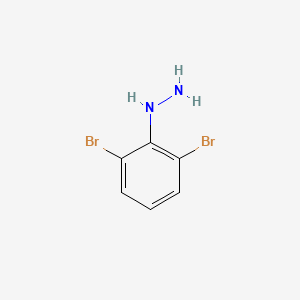
![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)

